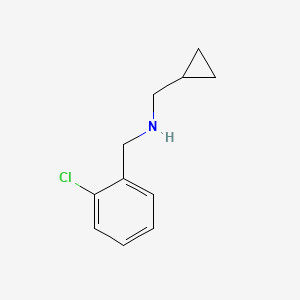

N-(Cyclopropylmethyl)-2-chloro-benzylamine

Overview

Description

“N-(Cyclopropylmethyl)-2-chloro-benzylamine” is an organic compound consisting of a benzylamine core with a chlorine atom at the 2-position of the benzene ring and a cyclopropylmethyl group attached to the nitrogen atom of the amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a cyclopropyl group, and an amine functional group . The chlorine atom on the benzene ring would make it somewhat electron-deficient, potentially affecting its reactivity .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group might be acylated or alkylated. The benzene ring could undergo electrophilic aromatic substitution, especially at positions ortho and para to the amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the chlorine atom and the cyclopropyl group could influence properties like polarity, solubility, and stability .

Scientific Research Applications

Selective Kappa Opioid Receptor Agonism

N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines, including a benzylamine derivative, have been explored for their potential as selective and potent κ opioid agonists. These compounds, particularly compound SLL-039, show promising analgesic properties with reduced central nervous system side effects, such as sedation, which are common in κ opioid receptor agonists (Xiao et al., 2019).

Applications in Metal Chemistry

Benzylamines, including N-(Cyclopropylmethyl)-2-chloro-benzylamine, are used in reactions with palladium(II) acetate to form cyclopalladated complexes. These complexes, through metathetical reactions and bridge-splitting reactions, can be manipulated into various mononuclear cyclopalladed complexes, indicating their utility in metal chemistry and possibly in catalysis (Fuchita, Tsuchiya, & Miyafuji, 1995).

Monoamine Oxidase Inactivation

The compound has been used to study the mechanism-based inactivation of monoamine oxidase, a key enzyme in the metabolism of neurotransmitters. Radioactively labeled N-(1-methylcyclopropyl)benzylamines were synthesized to investigate the interaction and inactivation process, enhancing understanding of enzyme mechanisms (Silverman & Yamasaki, 1984).

Antiviral Activity

This compound derivatives have been studied for their antiviral properties, particularly against herpesviruses and hepatitis B virus. These studies involve modifications of the compound to create various analogues and assess their efficacy, contributing to the development of new antiviral drugs (Chen et al., 2003).

Synthesis of Spirocyclopropane Anellated Heterocycles

Research into the synthesis of spirocyclopropane anellated heterocycles involves methyl 2-chloro-2-cyclopropylidenacetate, which reacts with various nucleophiles to form a range of heterocyclic carboxylates. This work contributes to the development of novel organic compounds for potential applications in medicinal chemistry (Meijere et al., 1989).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCUXSARFZPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

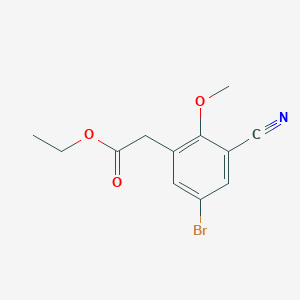

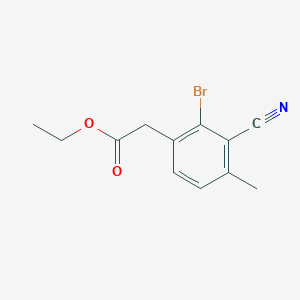

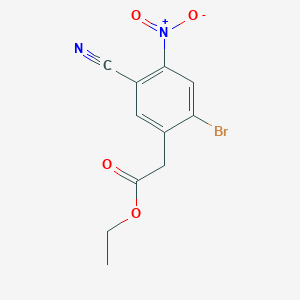

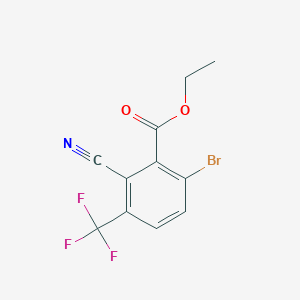

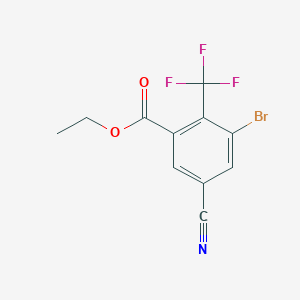

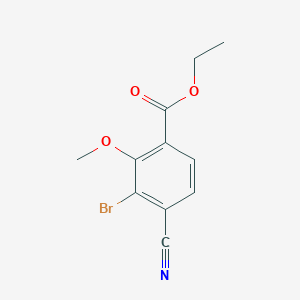

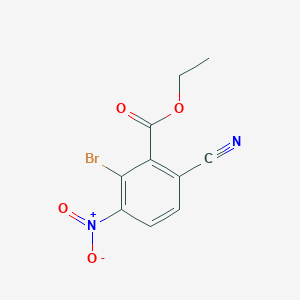

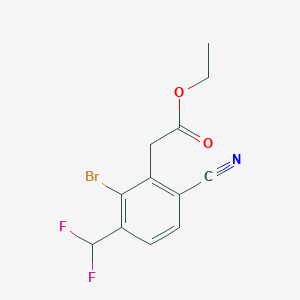

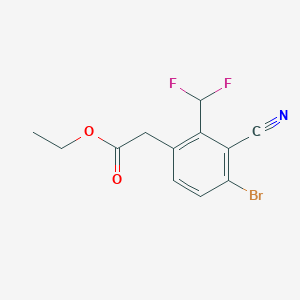

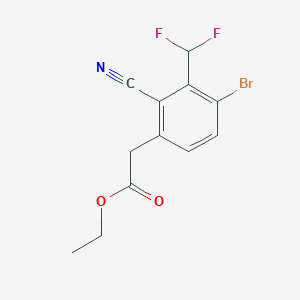

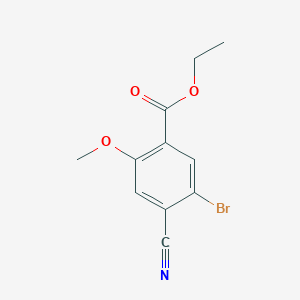

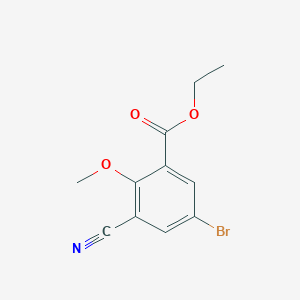

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.